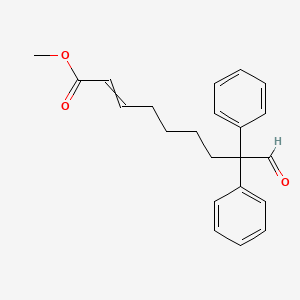
Methyl 9-oxo-8,8-diphenylnon-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-oxo-8,8-diphenylnon-2-enoate is an organic compound with the molecular formula C22H20O3. It is a member of the ester family, characterized by the presence of a carbonyl group (C=O) bonded to an oxygen atom, which is further bonded to a carbon chain. This compound is notable for its unique structure, which includes a non-2-enoate backbone with phenyl groups attached at the 8th position and a ketone group at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-oxo-8,8-diphenylnon-2-enoate typically involves the esterification of 9-oxo-8,8-diphenylnon-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control of reaction conditions, leading to consistent product quality. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-oxo-8,8-diphenylnon-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 9-oxo-8,8-diphenylnon-2-enoic acid.
Reduction: 9-hydroxy-8,8-diphenylnon-2-enoate.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 9-oxo-8,8-diphenylnon-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 9-oxo-8,8-diphenylnon-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl 8-oxo-8-phenyl-octanoate: Similar structure but lacks the second phenyl group.
Methyl 9-oxo-9-phenyl-nonanoate: Similar structure but lacks the double bond at the 2nd position.
Uniqueness
Methyl 9-oxo-8,8-diphenylnon-2-enoate is unique due to the presence of two phenyl groups at the 8th position and a double bond at the 2nd position, which imparts distinct chemical and physical properties
Properties
CAS No. |
90665-78-4 |
|---|---|
Molecular Formula |
C22H24O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 9-oxo-8,8-diphenylnon-2-enoate |
InChI |
InChI=1S/C22H24O3/c1-25-21(24)16-10-2-3-11-17-22(18-23,19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-10,12-16,18H,2-3,11,17H2,1H3 |
InChI Key |
BZWTVJYSCCFLJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCCCCC(C=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















